Tetradecen-1-ol, hydrogen sulfate, sodium salt
Description
Tetradecen-1-ol, hydrogen sulfate, sodium salt (CAS 1191-50-0), also known as sodium tetradecyl sulfate, is an organosulfate compound derived from the sulfation of tetradecanol (C14 alcohol). Its molecular formula is $ \text{C}{14}\text{H}{29}\text{NaO}_4\text{S} $, with a molecular weight of 316.43 g/mol. This compound is characterized by a long hydrophobic alkyl chain (14 carbons) and a hydrophilic sulfate group, making it a surfactant.
Properties
CAS No. |
65121-88-2 |
|---|---|
Molecular Formula |
C14H27NaO4S |
Molecular Weight |
314.42 g/mol |
IUPAC Name |
sodium;tetradec-13-enyl sulfate |
InChI |
InChI=1S/C14H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2H,1,3-14H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
OHSWWDAFFQFHOA-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecen-1-ol, hydrogen sulfate, sodium salt typically involves the sulfonation of tetradecen-1-ol. The process begins with the reaction of tetradecen-1-ol with sulfur trioxide or chlorosulfonic acid to form the corresponding hydrogen sulfate ester. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt of Tetradecen-1-ol, hydrogen sulfate .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetradecen-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Tetradecen-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetradecen-1-ol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of other chemical compounds.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of Tetradecen-1-ol, hydrogen sulfate, sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane .
Comparison with Similar Compounds
Sodium Dodecyl Sulfate (SDS)
- Structure : $ \text{C}{12}\text{H}{25}\text{NaO}_4\text{S} $ (C12 chain).
- Physical Properties : Density = 1.1 g/cm³; solubility >130 g/L in water .
- Applications: Widely used in detergents, emulsifiers, and nanoparticle synthesis (e.g., SiO2/polystyrene composites) .
- Safety : Acute toxicity (oral LD50 >2000 mg/kg in rats), skin irritation, and aquatic toxicity .
Sodium Hexadecyl Sulfate
Unsaturated Analogs: (Z)-11-Tetradecen-1-ol and Derivatives
- Structure : Unsaturated C14 chain (e.g., (Z)-11-tetradecen-1-ol, CAS 34010-15-6).
- Properties : Lower melting points due to double bonds; used as pheromones in pest control .
- Applications : Key components in insect pheromone blends (e.g., headspace sampling identified 3% (Z)-9-tetradecen-1-ol in moth pheromones) .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Chain Length Effects : Shorter chains (C12) enhance water solubility and detergent efficacy, while longer chains (C14–C16) improve lipid membrane interactions, making them suitable for pharmaceuticals .
- Unsaturation Impact : Unsaturated analogs like (Z)-11-tetradecen-1-ol exhibit higher volatility and specificity in biological systems (e.g., insect communication) compared to saturated sulfates .
- Regulatory Status : Sodium tetradecyl sulfate is listed in pharmacopeias (e.g., INN: Tetradecyl Sulfate de Sodium), whereas SDS faces stricter environmental regulations due to aquatic toxicity .
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